molecular formula C19H21NO2S B1614245 3-Morpholinomethyl-4'-thiomethylbenzophenone CAS No. 898765-32-7

3-Morpholinomethyl-4'-thiomethylbenzophenone

Cat. No.: B1614245
CAS No.: 898765-32-7
M. Wt: 327.4 g/mol
InChI Key: SAIIFHXPZZYYOC-UHFFFAOYSA-N
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Description

3-Morpholinomethyl-4’-thiomethylbenzophenone is a chemical compound with the molecular formula C19H21NO2S and a molecular weight of 327.44 g/mol . It is characterized by the presence of a morpholinomethyl group and a thiomethyl group attached to a benzophenone core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholinomethyl-4’-thiomethylbenzophenone typically involves the reaction of 4-(methylthio)benzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for 3-Morpholinomethyl-4’-thiomethylbenzophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Morpholinomethyl-4’-thiomethylbenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Morpholinomethyl-4’-thiomethylbenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Morpholinomethyl-4’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-Morpholinomethyl-4’-thiomethylbenzophenone: Similar in structure but with different substitution patterns.

    3-Morpholinomethyl-4’-methylbenzophenone: Lacks the thiomethyl group.

    3-Morpholinomethyl-4’-ethoxybenzophenone: Contains an ethoxy group instead of a thiomethyl group

Uniqueness

3-Morpholinomethyl-4’-thiomethylbenzophenone is unique due to the presence of both morpholinomethyl and thiomethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-methylsulfanylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-23-18-7-5-16(6-8-18)19(21)17-4-2-3-15(13-17)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIIFHXPZZYYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643079
Record name [4-(Methylsulfanyl)phenyl]{3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-32-7
Record name Methanone, [4-(methylthio)phenyl][3-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Methylsulfanyl)phenyl]{3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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